molecular formula C16H15BrFNOS2 B4987236 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4987236
M. Wt: 400.3 g/mol
InChI Key: BJVSAYKWASUMHK-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, also known as BFT, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and LOX, leading to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that this compound exhibits anti-inflammatory and anti-tumor activities.

Advantages and Limitations for Lab Experiments

5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield of synthesis, stability, and low toxicity. However, this compound has some limitations, including its limited solubility in water, which makes it difficult to administer in vivo, and its potential to form aggregates in solution, which may affect its activity.

Future Directions

There are several future directions for the study of 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of COX-2 and LOX. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a potential therapeutic agent. Additionally, this compound can be used as a precursor to synthesize functional materials with potential applications in various fields, including catalysis and energy storage.
Conclusion
In conclusion, this compound is a thiazolidinone derivative that has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs is needed to fully understand its potential as a therapeutic agent and functional material.

Synthesis Methods

5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 5-bromo-2-fluorobenzaldehyde and cyclohexyl isothiocyanate in the presence of a base, followed by the addition of 2-mercaptoacetic acid. The product is then purified using column chromatography to yield this compound in high yields.

Scientific Research Applications

5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In biochemistry, this compound has been used as a probe to study protein-ligand interactions. In material science, this compound has been used as a precursor to synthesize functional materials.

properties

IUPAC Name

(5E)-5-[(5-bromo-2-fluorophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNOS2/c17-11-6-7-13(18)10(8-11)9-14-15(20)19(16(21)22-14)12-4-2-1-3-5-12/h6-9,12H,1-5H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVSAYKWASUMHK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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